molecular formula C21H25N3 B12161570 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole CAS No. 315698-18-1

2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole

Cat. No.: B12161570
CAS No.: 315698-18-1
M. Wt: 319.4 g/mol
InChI Key: VBJJVQACEPQLIQ-UHFFFAOYSA-N
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Description

2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methyl group at the second position, a phenylmethyl group at the third position, and a 4-methylpiperazin-1-yl group attached to the phenylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: Starting with a suitable precursor such as 2-methylindole, the indole core is synthesized through cyclization reactions.

    Substitution Reactions: The phenylmethyl group is introduced at the third position of the indole ring via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Piperazine Introduction: The 4-methylpiperazin-1-yl group is attached through nucleophilic substitution reactions, often using 4-methylpiperazine and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs and environmental impact.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study indole-related biochemical pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

Medicine

Potential applications in medicine include the development of pharmaceuticals targeting specific receptors or enzymes. Its structure suggests it could interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the biological context and the specific derivative used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(phenylmethyl)-1H-indole: Lacks the piperazine moiety, which may affect its biological activity.

    3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole: Similar structure but without the methyl group at the second position.

    2-methyl-3-((4-methylpiperazin-1-yl)methyl)-1H-indole: Lacks the phenyl group, which may influence its chemical properties.

Uniqueness

The presence of both the 4-methylpiperazin-1-yl and phenylmethyl groups in 2-methyl-3-((4-methylpiperazin-1-yl)(phenyl)methyl)-1H-indole makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

315698-18-1

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

2-methyl-3-[(4-methylpiperazin-1-yl)-phenylmethyl]-1H-indole

InChI

InChI=1S/C21H25N3/c1-16-20(18-10-6-7-11-19(18)22-16)21(17-8-4-3-5-9-17)24-14-12-23(2)13-15-24/h3-11,21-22H,12-15H2,1-2H3

InChI Key

VBJJVQACEPQLIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)N4CCN(CC4)C

Origin of Product

United States

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